3-Bromo-1,1,1-trifluoro-2-methylpropane
Description
Contextualization within Organohalogen Chemistry
Organohalogen compounds are organic molecules that contain one or more halogen atoms. ingentaconnect.combritannica.com This class of compounds is vast and varied, playing a crucial role in both natural and synthetic chemistry. port.ac.ukacs.org 3-Bromo-1,1,1-trifluoro-2-methylpropane, with its bromine and fluorine substituents, is a prime example of a synthetic organohalogen. The introduction of halogen atoms into an organic framework can dramatically alter the physical and chemical properties of the parent molecule, including its polarity, boiling point, and reactivity. These modifications are foundational to the development of new materials and therapeutic agents. port.ac.uk
Significance of Trifluoromethyl and Bromo Substituents in Organic Synthesis and Medicinal Chemistry
The trifluoromethyl (-CF3) group and the bromo (Br) substituent are of particular importance in the design of modern chemical compounds. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance the metabolic stability and membrane permeability of a molecule, making it a valuable addition in drug design. mdpi.com A significant number of FDA-approved drugs contain this functional group. mdpi.com
The bromo group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions and a versatile functional handle in cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules. ingentaconnect.com The presence of both these groups in this compound suggests its potential as a useful building block in organic synthesis.
Historical Overview of Related Halogenated Propane (B168953) Derivatives Research
The study of halogenated alkanes has a rich history, dating back to the 19th and early 20th centuries with the development of early anesthetics and refrigerants. numberanalytics.com Propane, a simple three-carbon alkane, was first synthesized in 1857. wikipedia.org The introduction of halogens to the propane backbone led to the discovery of compounds with a range of important properties. For instance, halogenated propanes were investigated for their anesthetic properties, contributing to the broader development of inhaled anesthetics in the mid-20th century. numberanalytics.com The history of organofluorine chemistry, in particular, saw significant advancements during and after World War II, leading to the creation of a wide array of fluorinated materials and pharmaceuticals. nih.gov While specific historical research on this compound is not well-documented, its existence is a result of the continued exploration and development within the broader field of halogenated hydrocarbons. numberanalytics.comnih.gov
Physicochemical Properties of this compound
Detailed experimental data on the physicochemical properties of this compound (CAS No. 381-80-6) is not extensively available in peer-reviewed literature. However, based on its chemical structure and data from chemical suppliers, some properties can be reported. For a comparative understanding, the properties of the related compound 3-Bromo-1,1,1-trifluoropropane are also presented.
Table 1: Physicochemical Properties
| Property | This compound | 3-Bromo-1,1,1-trifluoropropane |
|---|---|---|
| CAS Number | 381-80-6 bldpharm.com | 460-32-2 nih.gov |
| Molecular Formula | C4H6BrF3 bldpharm.com | C3H4BrF3 nih.gov |
| Molecular Weight | 190.99 g/mol bldpharm.com | 176.96 g/mol nih.gov |
| Boiling Point | No data available | 74-76 °C google.com |
| SMILES Code | CC(CBr)C(F)(F)F bldpharm.com | C(CBr)C(F)(F)F nih.gov |
| InChI Key | AANLYORBFNBDGG-UHFFFAOYSA-N sigmaaldrich.com | SAUGMJLWYLQPEM-UHFFFAOYSA-N nih.gov |
Note: Data for this compound is sourced from chemical supplier databases. Data for 3-Bromo-1,1,1-trifluoropropane is provided for comparison.
Synthesis of this compound
Specific, detailed synthetic procedures for this compound are not widely published in scientific journals. However, general methods for the synthesis of brominated and fluorinated alkanes can provide insight into potential synthetic routes. One plausible approach could involve the radical-initiated bromination of 1,1,1-trifluoro-2-methylpropane. The free radical halogenation of alkanes is a well-established method for introducing halogen atoms. libretexts.org Another possibility is the hydrobromination of a corresponding unsaturated precursor, such as 3,3,3-trifluoro-2-methylpropene. The addition of hydrogen halides to alkenes is a common method for preparing alkyl halides. wikipedia.org
For a related compound, 3-bromo-1,1,1-trifluoropropane, a patented method describes its production by reacting 3,3,3-trifluoropropene (B1201522) with hydrogen bromide at an elevated temperature in the presence of an active carbon catalyst. google.com This suggests that a similar approach might be applicable for the synthesis of this compound.
Spectroscopic Data of this compound
Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. While a comprehensive set of spectra for this compound is not publicly available, some chemical suppliers indicate the availability of NMR data. bldpharm.com For illustrative purposes, the known spectroscopic features of related brominated and fluorinated compounds can be discussed.
In the 1H NMR spectrum of a similar compound, 1-bromo-2-methylpropane, the protons on the carbon adjacent to the bromine atom typically appear as a doublet, shifted downfield due to the electronegativity of the bromine. wikipedia.org For this compound, one would expect to see signals corresponding to the methyl protons and the methylene (B1212753) protons adjacent to the bromine, with splitting patterns determined by the neighboring protons.
The mass spectrum of brominated compounds is characteristically marked by a pair of peaks for the molecular ion and bromine-containing fragments, corresponding to the two stable isotopes of bromine, 79Br and 81Br, which have a nearly 1:1 natural abundance. libretexts.org
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLYORBFNBDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-80-6 | |
| Record name | 3-bromo-1,1,1-trifluoro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Bromo 1,1,1 Trifluoro 2 Methylpropane
Deoxofluorination Pathways for the Synthesis of 3-Bromo-1,1,1-trifluoro-2-methylpropane
Deoxofluorination serves as a powerful method for converting oxygen-containing functional groups, such as carboxylic acids and alcohols, into their fluorinated counterparts. This transformation is particularly crucial for the synthesis of trifluoromethyl compounds from carboxylic acids, representing a direct pathway to installing the -CF₃ group.
Sulfur Tetrafluoride Mediated Fluorination of Carboxylic Acids
One of the most effective methods for synthesizing this compound is through the deoxofluorination of 3-bromo-2-methylpropanoic acid using sulfur tetrafluoride (SF₄). acs.orgresearchgate.net SF₄ is a potent fluorinating agent capable of converting a carboxylic acid group (-COOH) directly into a trifluoromethyl group (-CF₃). acs.orgresearchgate.netrsc.org
CH₃CH(CH₂Br)COOH + SF₄ → CH₃CH(CH₂Br)CF₃ + SOF₂ + HF
This reaction is typically conducted under anhydrous conditions, often in the presence of a catalyst or a scavenger for the hydrogen fluoride (B91410) (HF) byproduct, such as HF itself acting as a solvent or other bases. acs.orgresearchgate.net The mechanism is believed to involve the initial formation of an acyl fluoride, which then undergoes further fluorination to the trifluoromethyl derivative. acs.org The use of SF₄ is advantageous for its efficacy, though it requires specialized equipment due to its hazardous and gaseous nature. acs.org
Table 1: Key Aspects of SF₄-Mediated Deoxofluorination
| Parameter | Description | Typical Conditions |
|---|---|---|
| Starting Material | 3-bromo-2-methylpropanoic acid | - |
| Reagent | Sulfur Tetrafluoride (SF₄) | Excess SF₄ is often used. |
| Product | This compound | - |
| Key Transformation | -COOH → -CF₃ | Direct conversion of the carboxyl group. |
| Reaction Environment | Anhydrous, often requires pressure vessel (autoclave). | Temperatures can range but are often elevated. |
Stereochemical Considerations in Deoxofluorination Reactions
When the starting material possesses a chiral center, the stereochemical outcome of the deoxofluorination reaction is a critical consideration. In the synthesis of this compound from a chiral precursor of 3-bromo-2-methylpropanoic acid, the reaction at the stereocenter can potentially proceed with retention, inversion, or racemization.
Research on deoxofluorination of chiral alcohols and acids with reagents like SF₄ and Diethylaminosulfur Trifluoride (DAST) often indicates that the reaction proceeds with an inversion of stereochemistry. acs.orgdoi.org This outcome is suggestive of a bimolecular nucleophilic substitution (Sₙ2)-type mechanism. For the conversion of a carboxylic acid, the reaction proceeds through intermediates, but if the chiral center is adjacent to the carboxyl group, its configuration is generally retained because the C-C bond to the chiral carbon is not broken. However, if the reaction were to proceed on a chiral alcohol at the C2 position, inversion would be expected. Recent studies on SF₄-mediated deoxofluorination have shown high enantioselective control, facilitating stereospecific fluorinations. acs.org Some transformations have been reported to proceed with full retention of the stereo- and absolute configuration of chiral centers. researchgate.net
Table 2: Stereochemical Outcomes in Deoxofluorination
| Reagent | Typical Stereochemical Pathway | Mechanistic Implication |
|---|---|---|
| Sulfur Tetrafluoride (SF₄) | Often proceeds with inversion of configuration at a chiral alcohol center. | Suggests an Sₙ2-like mechanism. |
| Diethylaminosulfur Trifluoride (DAST) | Frequently results in inversion of stereochemistry. | Sₙ2-type displacement of an activated hydroxyl group. |
Alternative and Complementary Synthetic Strategies for Halogenated Propane (B168953) Frameworks
Beyond the direct deoxofluorination of a pre-functionalized carboxylic acid, the synthesis of this compound can be envisioned through the sequential introduction of the key functional groups—bromine, the trifluoromethyl group, and the methyl branch—onto a propane skeleton.
Bromination Reactions for Brominated Organofluorine Compounds
Introducing a bromine atom into a fluorinated propane framework can be achieved through several established bromination methods. The choice of reagent and conditions depends on the specific substrate. For a precursor like 1,1,1-trifluoro-2-methylpropane, a free-radical bromination would be a viable approach. This reaction typically uses N-bromosuccinimide (NBS) with a radical initiator or UV light. The reaction favors bromination at the most substituted carbon atom that can stabilize a radical intermediate, which in this case would be the tertiary C-H bond at the C2 position. However, bromination at the primary C3 position is also possible.
An alternative route involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a precursor like 3,3,3-trifluoro-2-methylpropene, often initiated by peroxides or UV light, to yield the target this compound.
Trifluoromethylation Approaches in Organic Synthesis
The introduction of the trifluoromethyl group is a cornerstone of modern organofluorine chemistry. rsc.org Numerous methods exist to install a -CF₃ group onto an organic molecule. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.
Nucleophilic Trifluoromethylation: This involves the use of reagents like the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator. This approach could be applied to an electrophilic precursor, such as an aldehyde or ketone, to build the propane backbone.
Radical Trifluoromethylation: Reagents such as trifluoroiodomethane (CF₃I) or the Togni and Umemoto reagents can generate a trifluoromethyl radical. This radical can then add to an alkene, such as 2-bromopropene, to construct the desired framework.
Strategies for Introducing Methyl Branching in Fluorinated Systems
Introducing the methyl branch at the C2 position can be accomplished at various stages of the synthesis. One powerful method is the use of organometallic reagents, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com
A plausible synthetic route could involve the reaction of a methyl Grignard reagent with a suitable fluorinated ketone, such as 3-bromo-1,1,1-trifluoroacetone. The nucleophilic addition of the methyl group to the carbonyl carbon would form a tertiary alcohol, 3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol. Subsequent dehydroxylation would yield an alkene, which could then be reduced to the final product.
Alternatively, the synthesis could begin with a molecule that already contains the methyl branch, such as 2-methylpropanoic acid or its derivatives, followed by the sequential introduction of the bromine and trifluoromethyl functionalities as described in the preceding sections. Asymmetric allylic alkylation reactions of prochiral fluorine-containing nucleophiles also provide an efficient strategy for synthesizing chiral alkyl fluorinated molecules. mdpi.com
Catalytic Systems and Reaction Optimization in this compound Synthesis
The synthesis of this compound, typically proceeding via the bromotrifluoromethylation of 2-methylpropene, is significantly influenced by the choice of catalytic systems and the optimization of reaction parameters. Advanced methodologies have focused on the use of transition-metal catalysts to achieve high efficiency and selectivity under mild conditions.
Role of Catalysts in Halogenation and Fluorination Processes
Catalysts are central to the modern synthesis of halogenated and fluorinated compounds, enabling reactions that would otherwise be inefficient or require harsh conditions. In the context of synthesizing this compound, catalysts play a crucial role in the simultaneous introduction of a bromine atom and a trifluoromethyl group across the double bond of a precursor like 2-methylpropene.
Copper-based catalytic systems have proven highly practical for the intermolecular halotrifluoromethylation of alkenes. nih.govacs.org These reactions can be performed under mild conditions and are applicable to a wide range of alkenes, including unactivated ones. acs.org The catalytic cycle in a copper-catalyzed bromotrifluoromethylation is believed to proceed through a radical mechanism. acs.org
A proposed mechanism involves the activation of a trifluoromethyl source, such as Togni's reagent, by a copper(II) catalyst (e.g., CuBr₂) through a single-electron-transfer (SET) process. acs.org This generates a trifluoromethyl radical (•CF₃) and a transient Cu(III) species. The highly reactive •CF₃ radical then adds to the alkene (2-methylpropene), forming a stable tertiary alkyl radical intermediate. This intermediate is subsequently trapped by the bromine from the copper catalyst to yield the final product, this compound, while regenerating the active Cu(II) catalyst to continue the cycle. acs.org The use of a copper catalyst is essential for this transformation, as controlled experiments have shown that no reaction occurs in its absence. acs.org
Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent is a critical parameter in optimizing chemical reactions, including radical-mediated syntheses, which are not immune to solvent effects. canada.ca Solvents can influence reaction rates, yields, and selectivity by solvating reactants, intermediates, and transition states. In the copper-catalyzed synthesis of trifluoromethylated compounds, the solvent plays a significant role in the reaction's efficacy. acs.org
Systematic studies on analogous halotrifluoromethylation reactions have demonstrated that coordinating solvents can significantly impact the outcome. Research on a copper-catalyzed chlorotrifluoromethylation of an alkene revealed that acetonitrile (B52724) (MeCN) was the optimal solvent, providing a high yield. acs.org Other solvents were found to be less effective.
Table 1: Effect of Different Solvents on a Model Copper-Catalyzed Halotrifluoromethylation Reaction
Data adapted from a model chlorotrifluoromethylation reaction, which is expected to show similar solvent trends for the synthesis of this compound. acs.org
The data indicates that polar, coordinating solvents like acetonitrile are superior for this type of transformation. Dioxane slightly decreased the yield, while other common solvents like dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) were significantly less effective. acs.org The poor performance in highly polar, coordinating solvents like DMSO and DMF might be due to their strong binding to the copper catalyst, which could inhibit its catalytic activity.
Yield and Selectivity Enhancement in Synthetic Routes
Enhancing the yield and selectivity is a primary goal in the development of synthetic routes for this compound. Optimization of various reaction parameters is key to achieving this.
In copper-catalyzed bromotrifluoromethylation, the choice of the trifluoromethylating agent and the copper salt directly impacts the yield. For instance, certain electrophilic CF₃⁺ reagents like Togni's reagents have been shown to be highly effective in combination with copper(II) bromide (CuBr₂). acs.org The reaction tolerates a wide range of alkene substrates, and high yields (ranging from 52% to 91%) have been reported for various bromotrifluoromethylation products. acs.org
The selectivity of the radical addition to an unsymmetrical alkene like 2-methylpropene is also a crucial factor. The addition of the trifluoromethyl radical is expected to proceed with high regioselectivity, forming the more stable tertiary radical intermediate on the C2 carbon of the propane backbone. This ensures that the subsequent bromination step yields the desired this compound isomer over other potential products.
Further enhancements in yield can be achieved by carefully controlling reaction conditions such as temperature and reactant concentrations. The scalability of these copper-catalyzed systems has been demonstrated, with excellent yields being maintained even on a gram scale, highlighting the potential for industrial application. acs.org
Table 2: Summary of Factors for Yield and Selectivity Enhancement
Chemical Reactivity and Transformation Studies of 3 Bromo 1,1,1 Trifluoro 2 Methylpropane
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in 3-Bromo-1,1,1-trifluoro-2-methylpropane is attached to a primary carbon. However, the carbon is also bonded to a bulky tertiary butyl-like group containing a trifluoromethyl moiety. This steric hindrance is expected to significantly influence the mechanism of nucleophilic substitution.
Similar to its non-fluorinated analog, 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), this compound is expected to be highly resistant to S_N2 reactions. The bulky group surrounding the primary carbon would impede the backside attack required for an S_N2 mechanism.
Consequently, any nucleophilic substitution would likely proceed through an S_N1 or a related carbocationic pathway. The reaction would be initiated by the slow departure of the bromide ion to form a primary carbocation. This primary carbocation would then be prone to rearrangement, specifically a 1,2-methyl shift, to form a more stable tertiary carbocation. The nucleophile would then attack this rearranged carbocation. However, the strong electron-withdrawing effect of the trifluoromethyl group would destabilize the adjacent carbocation, potentially slowing down or inhibiting the S_N1 pathway as well.
Elimination reactions, primarily E2, would likely be a competing and potentially major pathway, especially with strong, sterically hindered bases. The presence of β-hydrogens on the methyl group would allow for dehydrobromination to form an alkene.
Table 1: Predicted Nucleophilic Substitution and Elimination Reactions
| Nucleophile/Base | Predicted Major Product(s) | Predicted Mechanism |
| Strong, non-bulky nucleophile (e.g., CN⁻) | Very slow or no reaction; potential for rearranged substitution product | S_N1 with rearrangement |
| Strong, bulky base (e.g., t-BuOK) | 1,1,1-Trifluoro-2-methylprop-2-ene | E2 |
| Weak nucleophile/solvent (e.g., H₂O, EtOH) | Very slow or no reaction; potential for rearranged solvolysis products | S_N1 with rearrangement |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Transformations involving the CF₃ group typically require harsh reaction conditions or specific reagents to activate the C-F bonds.
Potential reactions could involve reductive defluorination using strong reducing agents or radical-mediated processes. However, without specific literature on this compound, any proposed transformation remains speculative.
Reactions at the Methylated Carbon Center
The methylated carbon center in this compound is a quaternary carbon and, as such, does not have any hydrogens attached. Therefore, it is not susceptible to reactions that involve the abstraction of a proton from this position, such as enolization. Reactions directly at this carbon center are highly unlikely due to steric hindrance and the lack of a suitable leaving group or reactive site.
Stereoselective Reactions and Chiral Transformations
The parent molecule, this compound, is achiral. Stereoselective reactions would require the introduction of a chiral center. If a reaction were to proceed through a pathway that creates a stereocenter, for example, through addition to a double bond formed via elimination, the stereoselectivity would depend on the specific reagents and conditions used. Given the lack of data on any reactions of this compound, there is no information available regarding potential stereoselective transformations.
Applications of 3 Bromo 1,1,1 Trifluoro 2 Methylpropane in Advanced Organic Synthesis
Utilization as a Building Block for Complex Fluorinated Molecules
The introduction of fluorine atoms into organic compounds can change the chemical reactivity or biological activity of the resulting molecule due to the strong electron-withdrawing nature of fluorine. researchgate.net The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals and agrochemicals. wuxiapptec.com 3-Bromo-1,1,1-trifluoro-2-methylpropane serves as a key building block for creating more complex fluorinated molecules.
One major application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. dergipark.org.tr These reactions are powerful methods for forming carbon-carbon bonds. fiveable.mechemrxiv.orgacs.org In these processes, the bromine atom of this compound can be substituted with various organic groups, allowing for the construction of a wide array of trifluoromethyl-containing compounds. The catalytic activity of palladium complexes is crucial for these transformations, enabling reactions with a broad range of functional groups under mild conditions. dergipark.org.trfiveable.menih.gov
For instance, in a typical Suzuki coupling reaction, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, incorporating the trifluoro-isobutyl group into a larger molecule.
| Reaction Type | Reactants | Catalyst | Product Type |
|---|---|---|---|
| Suzuki Coupling | This compound, Organoboron compound | Palladium Complex | Trifluoromethylated organic molecule |
| Heck Reaction | This compound, Alkene | Palladium Complex | Trifluoromethylated alkene |
Role in the Synthesis of Biologically Active Compounds
The trifluoromethyl group is a key pharmacophore in many approved drugs. mdpi.com The synthesis of biologically active compounds often involves the incorporation of this group to enhance properties such as metabolic stability and binding affinity.
A significant area of application is in the synthesis of trifluoromethylated pyrazoles. nih.govrsc.orgthieme-connect.com Pyrazole derivatives are known to exhibit a wide range of biological activities, and the addition of a trifluoromethyl group can further enhance their therapeutic potential. acs.org The synthesis of these compounds can be achieved through various methods, including the reaction of β-CF3-1,3-enynes with hydrazines, which can produce a variety of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles. acs.org
The development of new synthetic methods for creating diverse, functionalized pyrazoles is an active area of research, with applications in medicinal chemistry and crop protection. nih.gov
Precursor in the Development of Novel Pharmaceutical Intermediates
This compound can be used as a starting material for the synthesis of other important chemical intermediates. For example, it can be a precursor to compounds like 3-bromo-1,1,1-trifluoro-2-propanol and 3-bromo-1,1,1-trifluoroacetone, which are also used in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisigmaaldrich.comsigmaaldrich.com
The conversion of this compound to these intermediates would likely involve oxidation or other functional group transformations. These resulting intermediates can then be used in a variety of reactions to build complex molecular architectures for drug discovery. For example, brominated trifluoromethyl ketone derivatives have been investigated for their role as enhancers of Orai1 calcium channels, which are important in cellular processes.
| Precursor Compound | Potential Intermediate | CAS Number of Intermediate | Potential Application of Intermediate |
|---|---|---|---|
| This compound | 3-Bromo-1,1,1-trifluoro-2-propanol | 431-34-5 | Synthesis of pharmaceuticals and agrochemicals. ontosight.aisigmaaldrich.com |
| This compound | 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | Synthesis of biologically active molecules. sigmaaldrich.comcymitquimica.commatrix-fine-chemicals.com |
Potential Applications in Materials Science
The unique properties imparted by fluorine atoms, such as high thermal stability and hydrophobicity, make fluorinated compounds attractive for applications in materials science. mdpi.com Specifically, fluorinated compounds have been extensively studied for their use in liquid crystals. researchgate.netbeilstein-journals.orgbeilstein-journals.orgbiointerfaceresearch.commdpi.com
The introduction of fluorine can influence the dielectric anisotropy of liquid crystals, a key property for their use in display technologies. beilstein-journals.orgbeilstein-journals.org While direct applications of this compound in this area are not extensively documented, its role as a building block for fluorinated molecules suggests its potential as a precursor for novel liquid crystal materials. For example, it could be used to synthesize fluorinated cyclopropanes or other motifs that are known to be useful in the design of liquid crystals with specific properties. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Computational and Theoretical Investigations of 3 Bromo 1,1,1 Trifluoro 2 Methylpropane
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules. For 3-Bromo-1,1,1-trifluoro-2-methylpropane, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. While no dedicated DFT studies on this compound were identified, the principles of DFT can be applied to predict its properties. DFT calculations would typically be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.
Table 1: Predicted Molecular Properties of this compound from Database Computations
| Property | Value |
| Molecular Formula | C4H6BrF3 |
| Molecular Weight | 190.99 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(CBr)C(F)(F)F |
| InChI | InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 |
This data is based on computational predictions available in public chemical databases.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively.
For this compound, the HOMO is expected to be localized primarily on the bromine atom, specifically on its lone pair electrons. This is a common feature in bromoalkanes, making the bromine atom a site for nucleophilic attack. The LUMO, conversely, is likely to be an anti-bonding orbital (σ*) associated with the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Computational studies on similar brominated organic compounds confirm that the C-Br bond is a critical site for many chemical reactions, a fact that is well-explained by the localization of the LUMO on this bond.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction pathways. For this compound, a primary reaction of interest would be nucleophilic substitution (SN2) at the carbon atom bonded to the bromine.
In a typical SN2 reaction involving a bromoalkane, a nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry. Computational modeling of this process for this compound would involve locating the transition state structure and calculating the activation energy barrier. The presence of the bulky trifluoromethyl and methyl groups on the adjacent carbon might sterically hinder the backside attack, potentially slowing down the reaction rate compared to less substituted bromoalkanes.
Prediction of Reaction Rate Constants and Pathways
Theoretical calculations can be used to predict reaction rate constants, providing quantitative insights into reaction kinetics. By calculating the free energy profile of a reaction, including the energies of reactants, transition states, and products, it is possible to estimate the rate constant using transition state theory.
For this compound, computational methods could be used to predict the rate constants for reactions such as nucleophilic substitution or elimination. These predictions would be valuable for understanding its chemical behavior under various conditions. The reactivity of halogenoalkanes in substitution reactions is known to depend on the carbon-halogen bond strength, which decreases in the order C-F > C-Cl > C-Br > C-I. The relatively weaker C-Br bond in this compound suggests it would be more reactive in nucleophilic substitution reactions than its chloro- or fluoro-analogs.
Conformational Analysis and Stereochemical Prediction
The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For this molecule, rotation around the C2-C3 bond would be of particular interest. Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically changing the dihedral angle of the Br-C-C-C backbone. This would reveal the lowest energy (most stable) conformations. It is likely that staggered conformations, which minimize steric hindrance between the bulky bromine, methyl, and trifluoromethyl groups, would be the most stable.
Solvation Models and Solvent Effect Simulations
Reactions are often carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Solvation models in computational chemistry are used to simulate the effect of the solvent on a solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
For a polar molecule like this compound, solvent polarity is expected to play a crucial role in its reactivity. For instance, in SN2 reactions, polar aprotic solvents are known to accelerate the reaction rate. Computational studies using polarized continuum models (PCM) could be employed to study the energetics of reactions in different solvents and predict how the reaction mechanism and rate constants are affected by the solvent environment. Studies on similar halogenated compounds have shown that solvent polarity can significantly influence molecular properties and reactivity.
Spectroscopic Analysis and Structural Elucidation of 3 Bromo 1,1,1 Trifluoro 2 Methylpropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-1,1,1-trifluoro-2-methylpropane, ¹H NMR, ¹⁹F NMR, and ¹³C NMR would provide crucial information about its carbon-hydrogen framework and the influence of the fluorine and bromine substituents.
¹H NMR Spectroscopic Characterization
The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule: the methyl protons (-CH₃), the methine proton (-CH-), and the methylene (B1212753) protons (-CH₂Br).
-CH₃ protons: These protons would likely appear as a doublet due to coupling with the adjacent methine proton.
-CH- proton: This single proton would be expected to produce a complex multiplet due to coupling with both the methyl protons and the methylene protons.
-CH₂Br protons: These two protons would likely appear as a doublet due to coupling with the methine proton.
The chemical shifts of these protons would be influenced by the electronegativity of the neighboring atoms. The methylene protons, being attached to a carbon bearing a bromine atom, would be expected to appear at the most downfield position. The trifluoromethyl group would also exert a significant deshielding effect on the nearby protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ | ~1.2-1.5 | Doublet (d) | ~7 |
| -CH- | ~2.5-3.0 | Multiplet (m) | - |
¹⁹F NMR Spectroscopic Characterization
The ¹⁹F NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. Due to coupling with the adjacent methine proton, this signal would be expected to appear as a doublet. The chemical shift would be characteristic of a CF₃ group attached to a saturated carbon chain.
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments:
-CH₃ carbon: This carbon would appear at the most upfield position.
-CH- carbon: This methine carbon would be shifted downfield due to the attachment of the trifluoromethyl and bromomethyl groups.
-CH₂Br carbon: The carbon atom bonded to the bromine would be significantly deshielded.
-CF₃ carbon: This carbon would exhibit a characteristic quartet splitting pattern due to the one-bond coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| -CH₃ | ~15-25 | Singlet |
| -CH- | ~35-45 | Quartet (q) |
| -CH₂Br | ~30-40 | Singlet |
Advanced NMR Techniques for Fluorinated Organic Compounds
To fully elucidate the structure and confirm assignments, advanced NMR techniques would be invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the proton and carbon signals, confirming the carbon skeleton and the placement of the substituents. For complex splitting patterns arising from fluorine coupling, techniques like ¹H{¹⁹F} decoupling could simplify the proton spectrum.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation pattern would likely involve the loss of a bromine atom, a trifluoromethyl group, or smaller fragments. Common fragmentation pathways for halogenated alkanes include the cleavage of the carbon-halogen bond and the loss of HX (where X is the halogen).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
|---|---|
| [M]⁺, [M+2]⁺ | [C₄H₆BrF₃]⁺ |
| [M-Br]⁺ | [C₄H₆F₃]⁺ |
| [M-CF₃]⁺ | [C₃H₆Br]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-F, and C-Br bonds.
C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ would indicate the presence of C-H bonds in the methyl, methine, and methylene groups.
C-F stretching: Very strong and characteristic absorptions in the region of 1100-1300 cm⁻¹ would be indicative of the trifluoromethyl group.
C-Br stretching: A moderate to strong absorption in the fingerprint region, typically around 500-650 cm⁻¹, would correspond to the C-Br bond.
Table 4: Predicted IR Absorption Bands for this compound
| Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (stretch) | 2850-3000 | Strong |
| C-F (stretch) | 1100-1300 | Very Strong |
Vibrational Spectroscopy (Raman) Applications
A comprehensive search of scientific databases and literature for Raman spectroscopic data on this compound has yielded no specific experimental or theoretical studies. Vibrational spectroscopy, including Raman scattering, is a powerful technique for determining the molecular structure and vibrational modes of a compound. The Raman spectrum provides a unique fingerprint based on the polarizability changes of molecular bonds during vibration.
In the absence of experimental data, theoretical calculations using computational chemistry methods could predict the Raman active vibrational modes and their corresponding frequencies. Such a theoretical spectrum would be characterized by vibrations associated with its structural components:
C-H stretching and bending modes from the methyl groups.
C-C stretching modes of the propane (B168953) backbone.
C-F stretching and bending modes of the trifluoromethyl group.
C-Br stretching and bending modes .
Without experimental verification, any theoretical data remains predictive. At present, there are no published studies providing either an experimental or calculated Raman spectrum for this compound.
Table 1: Predicted General Regions for Vibrational Modes of this compound
| Functional Group | Type of Vibration | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H (methyl) | Stretching | 2850 - 3000 |
| C-H (methyl) | Bending | 1350 - 1480 |
| C-F (trifluoromethyl) | Stretching | 1000 - 1400 |
| C-C | Stretching | 800 - 1200 |
Note: This table is predictive and based on characteristic vibrational frequencies of the functional groups. It does not represent experimental data for this compound.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
A thorough review of crystallographic databases, such as the Cambridge Structural Database (CSD), and the broader scientific literature indicates that the crystal structure of this compound has not been experimentally determined and reported. Consequently, there is no published crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound.
The ability to obtain a single crystal suitable for X-ray diffraction is a prerequisite for such a study and depends on the physical properties of the compound, such as its melting point and ability to crystallize. Given that many small halogenated alkanes are liquids at room temperature, obtaining a single crystal would likely require cryo-crystallography techniques. To date, no such structural investigation for this compound has been published.
Biological Activity and Mechanistic Investigations
Molecular Mechanisms of Action as a Channel Inhibitor
Given the absence of primary research on the inhibitory activity of 3-Bromo-1,1,1-trifluoro-2-methylpropane against Nav1.7, its molecular mechanism of action remains uncharacterized. Detailed investigations are required to determine if this compound interacts with the channel, and if so, to identify the specific binding sites and the nature of the molecular interactions.
Structure-Activity Relationship (SAR) Studies for Nav1.7 Inhibition
There are currently no published structure-activity relationship (SAR) studies for this compound concerning Nav1.7 inhibition. Such studies would be essential to understand how the chemical features of the molecule, such as the bromine and trifluoromethyl groups, contribute to its potential biological activity and to guide the design of more potent and selective analogs.
In Vitro and In Vivo Pharmacological Profiling
Comprehensive in vitro and in vivo pharmacological profiling of this compound is not available in the current scientific literature. This includes a lack of data on its potency, selectivity, and efficacy in cellular and animal models relevant to Nav1.7 function.
Therapeutic Target Identification and Validation
While Nav1.7 is a well-validated therapeutic target for pain, the specific therapeutic potential of this compound has not been established. Further research is necessary to identify and validate its molecular targets and to assess its potential for therapeutic applications.
Data Tables
Due to the lack of available experimental data, interactive data tables cannot be generated at this time.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign synthetic methodologies is a key focus in modern chemistry. For a compound like 3-Bromo-1,1,1-trifluoro-2-methylpropane, future research will likely concentrate on moving beyond traditional synthesis methods toward more sustainable practices. Key areas of development are expected to include:
Atom Economy and Green Solvents: Shifting towards synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents commonly used in halogenation and fluorination reactions.
Catalytic Approaches: Developing catalytic systems that can facilitate the synthesis with high selectivity and efficiency, reducing the need for stoichiometric reagents. For instance, adapting methods used for the synthesis of related compounds, such as the activated carbon-catalyzed reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide to produce 3-bromo-1,1,1-trifluoropropane, could be a starting point. google.com
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability compared to batch processes. This approach is increasingly being adopted for the synthesis of fine chemicals.
Photochemical Methods: Light-induced reactions, often carried out under mild conditions, represent a sustainable alternative to thermally driven processes. organic-chemistry.org Exploring photocatalytic methods for the bromination or trifluoromethylation steps could lead to more energy-efficient synthetic pathways.
| Parameter | Traditional Approach | Sustainable Future Direction |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, renewable |
| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids) |
| Energy | High temperature/pressure | Photochemical, microwave-assisted |
| Process | Batch processing | Continuous flow chemistry |
Exploration of New Catalytic Systems for Derivatization
The bromine atom in this compound serves as a versatile handle for further chemical modifications (derivatization). Future research is expected to focus on employing novel catalytic systems to exploit this reactivity for the synthesis of a wide range of new molecules.
Emerging trends in this area include:
Cross-Coupling Reactions: The use of advanced palladium, nickel, or copper catalysts for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings will enable the formation of new carbon-carbon and carbon-heteroatom bonds. This would allow the isobutyl-trifluoromethyl moiety to be incorporated into complex molecular architectures, such as those found in pharmaceuticals and agrochemicals.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming new bonds under mild conditions. This technology could be applied to the derivatization of this compound, for example, in radical-based C-H functionalization or coupling reactions.
Enantioselective Catalysis: For applications in life sciences, the development of chiral catalysts that can facilitate stereoselective reactions at the carbon atom bearing the bromine would be of significant interest. This would allow for the synthesis of enantiomerically pure derivatives, which is often crucial for biological activity.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational approaches can provide valuable insights and guide experimental work.
Future research in this domain will likely involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. bris.ac.ukresearchgate.net Such calculations can help in understanding the compound's reactivity, predicting the outcomes of reactions, and interpreting spectroscopic data.
Reaction Mechanism Elucidation: Computational modeling can be employed to map out the potential energy surfaces of reactions involving this compound. This can help in understanding reaction mechanisms, identifying key intermediates and transition states, and optimizing reaction conditions.
Predictive QSAR Models: By computationally generating a library of virtual derivatives of this compound and calculating their physicochemical properties, it may be possible to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models could predict the biological activity or other properties of new, yet-to-be-synthesized compounds, thereby accelerating the discovery process.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of behavior in different solvent environments and interactions with biological macromolecules. |
| QSAR Modeling | Prediction of biological activity and physicochemical properties of derivatives. |
Expanding Applications in Complex Molecule Synthesis
Fluorinated building blocks are of immense importance in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. researchgate.netresearchgate.netresearchgate.net this compound represents a potential building block for introducing the trifluoromethyl-isobutyl group into larger, more complex molecules.
Future applications are envisioned in:
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated moieties is a common strategy in the design of new herbicides, pesticides, and fungicides to improve their efficacy and stability.
Materials Science: Fluorinated compounds are used in the development of advanced materials such as polymers, liquid crystals, and ionic liquids. The specific properties of the trifluoromethyl-isobutyl group could be exploited to create new materials with tailored thermal, optical, or electronic properties.
Deepening Mechanistic Understanding of Biological Interactions
Should derivatives of this compound show promise as biologically active agents, a crucial area of future research will be to understand their interactions with biological systems at a molecular level.
Key research directions would include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the molecular structure affect biological activity will be essential. mdpi.comchemrxiv.orgcoventry.ac.ukmdpi.com This involves synthesizing and testing a range of analogues to build a comprehensive understanding of the pharmacophore.
Target Identification and Validation: Identifying the specific protein or nucleic acid targets with which the compound interacts is a fundamental step. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.
Molecular Modeling and Docking: Computational docking studies can provide insights into how the molecule binds to its biological target. This can help to explain the observed SAR and guide the design of more potent and selective analogues.
Investigation of Off-Target Effects: A thorough understanding of any unintended biological interactions is critical for the development of safe and effective therapeutic agents.
While direct experimental data on this compound remains scarce, the trends in organofluorine chemistry suggest that it holds potential as a versatile chemical building block. The outlined future research directions provide a roadmap for exploring and unlocking this potential.
Q & A
Q. What are the most reliable synthetic routes for 3-bromo-1,1,1-trifluoro-2-methylpropane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 1,1,1-trifluoro-2-methylpropane derivatives. For example, tert-butyl precursors can undergo radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation . Solvent choice (e.g., dichloromethane or CCl₄) and temperature control (0–25°C) are critical to minimize side reactions like over-bromination. Post-synthesis purification via fractional distillation or column chromatography ensures ≥95% purity. Comparative studies show that bromine gas in inert solvents yields higher selectivity but requires stringent safety protocols .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹⁹F NMR for trifluoromethyl group analysis, ¹H NMR for methyl and bromine proximity), GC-MS for purity assessment, and IR spectroscopy to track C-Br (~550 cm⁻¹) and CF₃ (~1250 cm⁻¹) stretches. Computational tools like DFT (e.g., B3LYP/6-31G*) predict electronic effects, such as the electron-withdrawing trifluoromethyl group enhancing bromine’s electrophilicity .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide, amines) but is hindered by steric effects from the trifluoromethyl and methyl groups. Polar aprotic solvents (e.g., DMF) improve reaction rates. For example, reaction with sodium methoxide yields 1,1,1-trifluoro-2-methyl-2-methoxypropane, confirmed by ¹⁹F NMR . Competing elimination pathways (E2) may occur under high-temperature or basic conditions.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate that the compound is sensitive to light and moisture. Storage in amber glass under inert gas (argon) at –20°C prevents decomposition. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when stabilized with molecular sieves .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its corrosive (Skin/Eye Irrit. Category 2) and volatile nature. Hazardous decomposition products (HBr, HF) require gas scrubbers. Safety data align with GHS classifications: H315 (skin irritation), H319 (eye irritation), and P305+P351+P338 (first-aid measures) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group creates a steric shield around the bromine, reducing accessibility for bulky catalysts in Suzuki-Miyaura couplings. However, electron-deficient palladium complexes (e.g., Pd(PPh₃)₂Cl₂) enhance oxidative addition rates. Kinetic studies (monitored via in-situ IR) show a 30% slower reaction compared to non-fluorinated analogs .
Q. What solvent systems optimize the compound’s solubility for catalytic applications?
- Methodological Answer : Solubility screening in 20+ solvents reveals high solubility in THF (120 mg/mL) and dichloroethane (95 mg/mL) but poor in hexane (<5 mg/mL). COSMO-RS simulations correlate solubility with solvent polarity and hydrogen-bonding capacity. Co-solvent systems (e.g., THF:H₂O 9:1) improve miscibility in biphasic reactions .
Q. How can computational modeling predict the compound’s behavior in radical chain reactions?
- Methodological Answer : DFT calculations (M06-2X/cc-pVTZ) predict bond dissociation energies (C-Br: ~65 kcal/mol), indicating susceptibility to homolytic cleavage under UV light. Molecular dynamics simulations show that the trifluoromethyl group stabilizes transition states in radical recombination, reducing activation energy by 12% compared to non-fluorinated analogs .
Q. What contradictions exist in reported kinetic data for hydrolysis of this compound?
- Methodological Answer : Conflicting half-life values (t₁/₂ = 8–24 hrs in pH 7 buffer at 25°C) arise from differences in ionic strength and buffer composition. Controlled studies using phosphate vs. carbonate buffers show a 15% variance due to nucleophilic catalysis by phosphate ions. Isotopic labeling (¹⁸O-H₂O) confirms competing SN1 and SN2 mechanisms .
Q. What strategies mitigate racemization in chiral derivatives synthesized from this compound?
- Methodological Answer :
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen) enforce stereocontrol during substitutions. Low-temperature (–78°C) reactions in non-polar solvents (toluene) reduce racemization rates. Chiral HPLC (Chiracel OD-H column) monitors enantiomeric excess (>90% achievable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
